2-Difluoromethoxy-5-ethylbenzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethoxy)-5-ethylbenzene-1-sulfonyl chloride is an organofluorine compound that features a difluoromethoxy group attached to a benzene ring, which is further substituted with an ethyl group and a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a suitable phenol derivative with difluoromethylating agents such as ClCF₂H under basic conditions . The resulting difluoromethoxy compound is then subjected to sulfonylation using chlorosulfonic acid or similar reagents .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of metal-based catalysts can enhance the transfer of CF₂H groups to aromatic systems, making the process more efficient .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-5-ethylbenzene-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common due to the stability of the difluoromethoxy group.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Catalysts: Metal-based catalysts such as palladium or silver can facilitate difluoromethylation reactions.
Major Products
The major products formed from these reactions include sulfonamides, sulfonate esters, and other derivatives depending on the nucleophile used .
Scientific Research Applications
2-(Difluoromethoxy)-5-ethylbenzene-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(difluoromethoxy)-5-ethylbenzene-1-sulfonyl chloride involves its ability to interact with biological targets through its sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modification of their function . The difluoromethoxy group enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and targets .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethoxy)benzenesulfonyl chloride: Similar structure but lacks the ethyl group, leading to different reactivity and applications.
Difluoromethoxylated Ketones: These compounds share the difluoromethoxy group but differ in their overall structure and reactivity.
Uniqueness
2-(Difluoromethoxy)-5-ethylbenzene-1-sulfonyl chloride is unique due to the presence of both the difluoromethoxy and sulfonyl chloride groups on the same aromatic ring, which imparts distinct chemical properties and reactivity. The ethyl group further modifies its physical and chemical characteristics, making it a versatile compound for various applications .
Properties
Molecular Formula |
C9H9ClF2O3S |
---|---|
Molecular Weight |
270.68 g/mol |
IUPAC Name |
2-(difluoromethoxy)-5-ethylbenzenesulfonyl chloride |
InChI |
InChI=1S/C9H9ClF2O3S/c1-2-6-3-4-7(15-9(11)12)8(5-6)16(10,13)14/h3-5,9H,2H2,1H3 |
InChI Key |
ILEHDGJOLHBBEC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC(F)F)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.